molecular formula C7H17NS B1461400 3-[(2-Methylpropyl)sulfanyl]propan-1-amine CAS No. 84155-46-4

3-[(2-Methylpropyl)sulfanyl]propan-1-amine

Cat. No.: B1461400
CAS No.: 84155-46-4
M. Wt: 147.28 g/mol
InChI Key: OICZXFJBNPABFW-UHFFFAOYSA-N
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Description

3-[(2-Methylpropyl)sulfanyl]propan-1-amine is an organic compound with the molecular formula C7H17NS and a molecular weight of 147.28 g/mol . It is also known by its IUPAC name, 3-(isobutylsulfanyl)-1-propanamine . This compound is characterized by the presence of a sulfanyl group attached to a propan-1-amine backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropyl)sulfanyl]propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2-methylpropane-2-thiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom on the propan-1-amine . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation or recrystallization are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropyl)sulfanyl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, secondary amines.

    Substitution: Amides, ureas.

Scientific Research Applications

3-[(2-Methylpropyl)sulfanyl]propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, affecting the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methylpropyl)sulfanyl]propan-1-amine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The bulkiness of the isobutyl group can affect the compound’s steric interactions, potentially leading to different reaction outcomes and biological effects compared to its analogs .

Properties

IUPAC Name

3-(2-methylpropylsulfanyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NS/c1-7(2)6-9-5-3-4-8/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICZXFJBNPABFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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